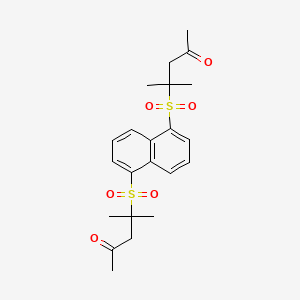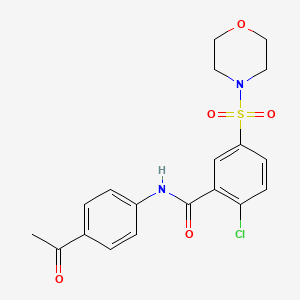
N-(4-acetylphenyl)-2-chloro-5-(4-morpholinylsulfonyl)benzamide
Descripción general
Descripción
N-(4-acetylphenyl)-2-chloro-5-(4-morpholinylsulfonyl)benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in the metabolic regulation of glucose and lipid metabolism. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and obesity.
Mecanismo De Acción
N-(4-acetylphenyl)-2-chloro-5-(4-morpholinylsulfonyl)benzamide activates AMPK by binding to the γ-subunit of the enzyme and allosterically activating it. This leads to an increase in the phosphorylation of downstream targets of AMPK, such as acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4). Activation of AMPK by this compound also leads to an increase in fatty acid oxidation and a decrease in lipid synthesis.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. These include an increase in glucose uptake and fatty acid oxidation in skeletal muscle cells, an improvement in glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, and a decrease in hepatic glucose production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-acetylphenyl)-2-chloro-5-(4-morpholinylsulfonyl)benzamide in lab experiments is that it is a highly specific activator of AMPK and does not activate other kinases. This allows researchers to study the specific effects of AMPK activation on cellular metabolism. However, one limitation of using this compound is that it can have off-target effects at high concentrations, which can complicate data interpretation.
Direcciones Futuras
There are a number of future directions for research on N-(4-acetylphenyl)-2-chloro-5-(4-morpholinylsulfonyl)benzamide. One area of interest is the potential use of this compound in the treatment of metabolic disorders such as type 2 diabetes and obesity. Further studies are needed to determine the optimal dosing and delivery methods for this compound in these conditions. Another area of interest is the potential use of this compound in the treatment of cancer. Studies have shown that AMPK activation can inhibit cancer cell proliferation and induce apoptosis, and this compound may have potential as a cancer therapeutic. Finally, further studies are needed to elucidate the long-term effects of this compound on cellular metabolism and to determine if there are any potential side effects associated with chronic use.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-2-chloro-5-(4-morpholinylsulfonyl)benzamide has been extensively studied in scientific research for its potential therapeutic applications in the treatment of metabolic disorders. Studies have shown that this compound can activate AMPK in a dose-dependent manner and increase glucose uptake in skeletal muscle cells. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-chloro-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5S/c1-13(23)14-2-4-15(5-3-14)21-19(24)17-12-16(6-7-18(17)20)28(25,26)22-8-10-27-11-9-22/h2-7,12H,8-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUPDVZRALLMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



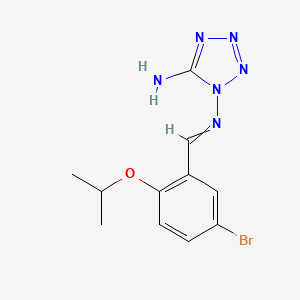
![3-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3461472.png)
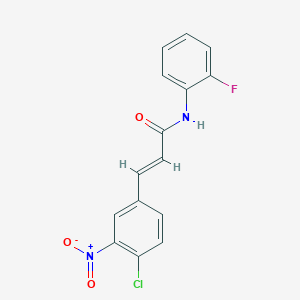
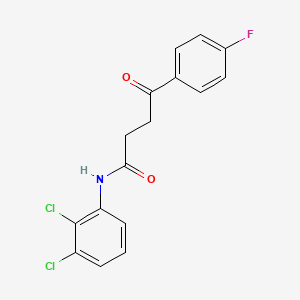
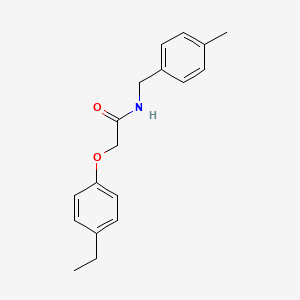
![3-({3-[(cyclohexylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3461508.png)
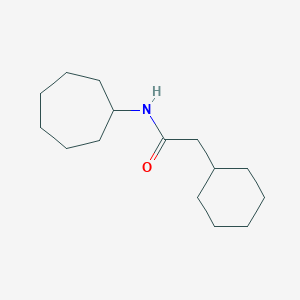
![2-({4-bromo-3-[(diethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3461523.png)
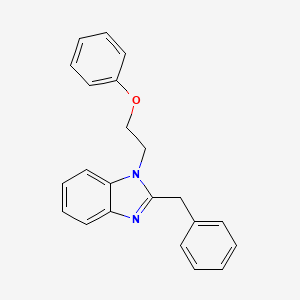
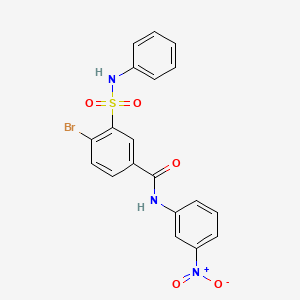
![1,1'-[oxybis(4,1-phenylenesulfonyl)]diacetone](/img/structure/B3461556.png)
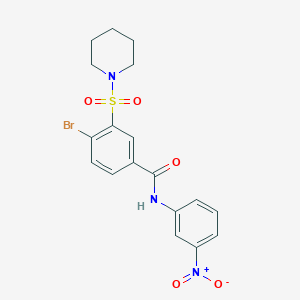
![4,4'-[methylenebis(4,1-phenylenesulfonyl)]di(2-butanone)](/img/structure/B3461565.png)
